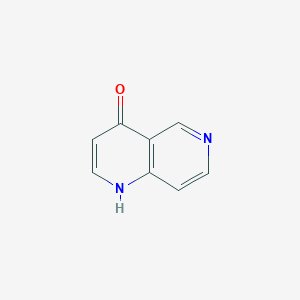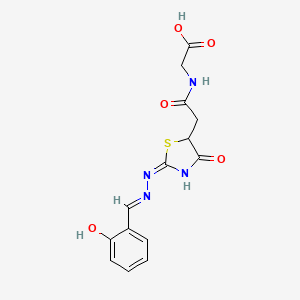
N-(2-(1,5-dimetil-1H-pirazol-3-il)etil)-4-metiltiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la N-(2-(1,5-dimetil-1H-pirazol-3-il)etil)-4-metiltiofeno-2-carboxamida:
Actividad Antimicrobiana
This compound: ha mostrado resultados prometedores en estudios antimicrobianos. Su estructura le permite interactuar con las paredes celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular. Este compuesto se ha probado contra diversas cepas bacterianas, incluidas bacterias Gram-positivas y Gram-negativas, demostrando propiedades antimicrobianas de amplio espectro .
Potencial Anticancerígeno
La investigación ha indicado que este compuesto exhibe una actividad anticancerígena significativa. Puede inducir la apoptosis en las células cancerosas al interferir con las vías de señalización celular. Los estudios han demostrado su eficacia contra múltiples líneas celulares de cáncer, incluidos los cánceres de mama, pulmón y próstata . La capacidad del compuesto para dirigirse selectivamente a las células cancerosas mientras se protegen las células normales lo convierte en un posible candidato para la terapia del cáncer.
Propiedades Antiinflamatorias
El potencial antiinflamatorio de la This compound se ha explorado en varios estudios. Puede inhibir la producción de citocinas proinflamatorias y reducir la inflamación en modelos animales. Esto lo convierte en un posible agente terapéutico para el tratamiento de enfermedades inflamatorias como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Actividad Antileishmanial
El compuesto se ha evaluado por su actividad antileishmanial, mostrando resultados prometedores contra los parásitos Leishmania. Puede inhibir el crecimiento y la proliferación de estos parásitos, convirtiéndolo en un posible agente terapéutico para el tratamiento de la leishmaniasis. La eficacia del compuesto en modelos in vitro e in vivo destaca su potencial para combatir esta enfermedad tropical desatendida.
Estas diversas aplicaciones destacan el potencial significativo de la this compound en varios campos de investigación científica y desarrollo terapéutico.
Actividad Antimicrobiana Potencial Anticancerígeno Propiedades Antiinflamatorias : Actividad Antioxidante : Aplicaciones Antivirales : Efectos Neuroprotectores : Potencial Antidiabético : Actividad Antileishmanial
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9-6-12(18-8-9)13(17)14-5-4-11-7-10(2)16(3)15-11/h6-8H,4-5H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKGVRKFNMMKRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2532017.png)
![3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)


![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)

![Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2532030.png)

![N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2532032.png)
![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)
